molecular formula C18H22N2O8 B1442546 (2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate CAS No. 168264-25-3

(2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate

Cat. No. B1442546
M. Wt: 394.4 g/mol
InChI Key: UAAOLTOSWKAQQS-KBPBESRZSA-N
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Description

(2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C18H22N2O8 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

  • The compound has been involved in research on platinum-catalyzed asymmetric hydroformylation of olefins. The study used chiral ligands, including derivatives related to the compound, indicating its utility in organometallic catalysis and asymmetric synthesis (Stille et al., 1991).

Supramolecular Chemistry

  • Research in supramolecular chemistry has utilized derivatives of this compound. For example, p-tert-butyl thiacalix[4]arenes, functionalized with related compounds, have been synthesized for creating supramolecular self-assembles via cascade or commutative mechanisms. This highlights its role in the formation of complex molecular assemblies (Yushkova et al., 2012).

Medicinal Chemistry and Drug Development

  • In the field of medicinal chemistry, variants of this compound have been synthesized and investigated for their biological activities, such as antitumor activity. This suggests its potential as a scaffold in the development of new therapeutic agents (Maftei et al., 2013).

Polymer Science

  • The compound's derivatives have been applied in polymer science. For instance, aromatic polyamides derived from related diamines have been synthesized, demonstrating its relevance in the creation of novel polymers with specific properties (Liaw et al., 1998).

Organic Electronics

  • In organic electronics, derivatives of this compound have been studied for their electrochemical and optical properties, such as in the synthesis of electrochromic and fluorescent nitrobenzoyl polypyrrole derivatives. This points to its applicability in the development of materials for electronic and optoelectronic devices (Coelho et al., 2014).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-(4-nitrobenzoyl)oxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O8/c1-18(2,3)28-17(23)19-10-13(9-14(19)16(22)26-4)27-15(21)11-5-7-12(8-6-11)20(24)25/h5-8,13-14H,9-10H2,1-4H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAOLTOSWKAQQS-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718152
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-[(4-nitrobenzoyl)oxy]pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate

CAS RN

168264-25-3
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-[(4-nitrobenzoyl)oxy]pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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